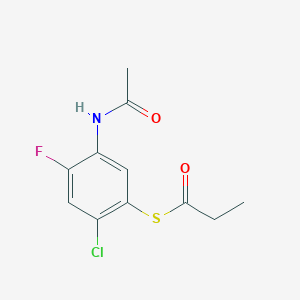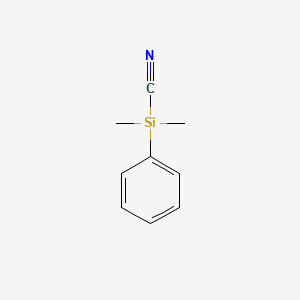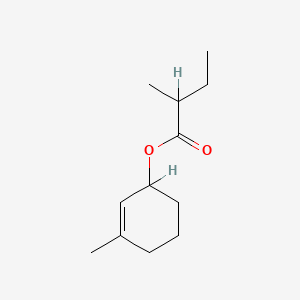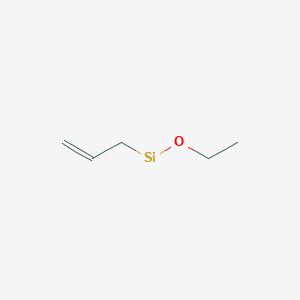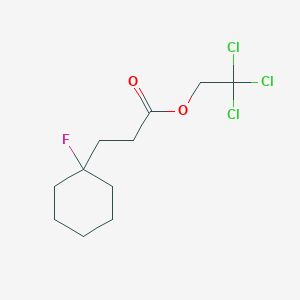
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is an organic compound that features a trichloroethyl group and a fluorocyclohexyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate typically involves the esterification of 3-(1-fluorocyclohexyl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents such as zinc and acetic acid.
Substitution: The fluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Zinc and acetic acid for selective reduction of the trichloroethyl group.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted cyclohexylpropanoates depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism would depend on the target molecule it is designed to interact with. The trichloroethyl group can act as a protecting group for amines, alcohols, and thiols, which can be selectively removed under specific conditions.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: Used as a protecting group for carboxylic acids and has similar chemical properties.
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups in organic synthesis.
Uniqueness
2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is unique due to the presence of both a trichloroethyl group and a fluorocyclohexyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
特性
CAS番号 |
97845-33-5 |
|---|---|
分子式 |
C11H16Cl3FO2 |
分子量 |
305.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 3-(1-fluorocyclohexyl)propanoate |
InChI |
InChI=1S/C11H16Cl3FO2/c12-11(13,14)8-17-9(16)4-7-10(15)5-2-1-3-6-10/h1-8H2 |
InChIキー |
HKASVRYSNBSSSK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCC(=O)OCC(Cl)(Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)

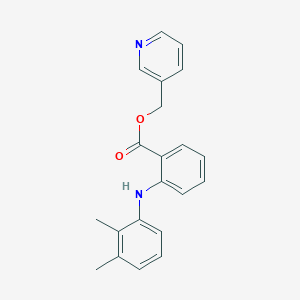
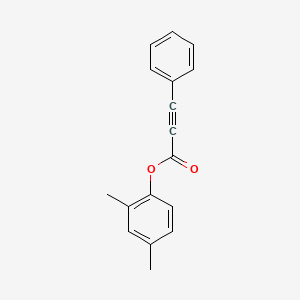
![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
